molecular formula C33H25N3O5 B15036247 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide (non-preferred name)

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide (non-preferred name)

Cat. No.: B15036247
M. Wt: 543.6 g/mol
InChI Key: ITHYJZTURXOKBD-UHFFFAOYSA-N
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Description

The compound 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide (hereafter referred to as Compound A) is a pentacyclic amide derivative characterized by a rigid ethanoanthracene-dicarboximide core.

Properties

Molecular Formula

C33H25N3O5

Molecular Weight

543.6 g/mol

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C33H25N3O5/c37-31(34-20-14-16-21(17-15-20)36(40)41)26(18-19-8-2-1-3-9-19)35-32(38)29-27-22-10-4-5-11-23(22)28(30(29)33(35)39)25-13-7-6-12-24(25)27/h1-17,26-30H,18H2,(H,34,37)

InChI Key

ITHYJZTURXOKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.

    Introduction of the Nitrophenyl Group: This step usually involves nitration reactions, where a nitro group is introduced to a phenyl ring.

    Attachment of the Phenylpropanamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can produce various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Variations in Amide/Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Differences Key Properties/Findings Evidence ID
Compound A C₃₄H₂₅N₃O₅* ~579.6† 4-nitrophenyl, phenylpropanamide Amide Likely moderate logP (estimated ~3.5) due to nitro and aromatic groups. -
2-(16,18-Dioxo-...)-4-nitrobenzoic acid C₂₅H₁₆N₂O₆ 440.41 4-nitrobenzoic acid Carboxylic acid Higher acidity (pKa ~2-3) compared to amides; may enhance solubility in basic media.
2-(16,18-Dioxo-...)-propanoic acid C₂₁H₁₇NO₄ 347.37 Propanoic acid Carboxylic acid Lower molecular weight; potential for salt formation improving bioavailability.
N-(16,18-Dioxo-...)-3-nitrobenzamide C₂₆H₁₇N₃O₅ 451.43 3-nitrobenzamide Amide Nitro group meta-position may reduce steric hindrance compared to para-substituted A.

*Estimated formula based on structural analogs.

Key Insights :

  • The position of nitro groups (para vs. meta) influences electronic effects and steric interactions in binding environments .

Modifications in Aromatic Side Chains

Compound Name Molecular Formula Key Aromatic Modifications Structural Impact Evidence ID
17-(2-Nitrophenyl)-17-aza...-16,18-dione C₂₅H₁₅N₃O₅ 2-nitrophenyl Ortho-nitro group creates steric hindrance, potentially reducing binding affinity.
1-Acetyl-17-(3-acetylphenyl)-17-aza...-16,18-dione C₂₈H₂₁NO₄ 3-acetylphenyl Acetyl groups increase logP (logP = 2.83) and may enhance metabolic stability.
2-(...)-4-methyl-N-phenylpentanamide - 4-methylpentanamide Aliphatic chain elongation could improve lipophilicity but reduce target specificity.

Key Insights :

  • Ortho-nitro substituents (e.g., ) may hinder molecular packing or protein binding due to steric effects, unlike the para-nitro group in Compound A.
  • Acetylated derivatives (e.g., ) show increased hydrophobicity, which could enhance blood-brain barrier penetration but risk off-target interactions.

Crystallographic and Stability Data

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Network Evidence ID
17-Hydroxy-1,8-dimethyl-17-aza...-16,18-dione Monoclinic P2₁/n a = 13.904, b = 8.104, c = 13.946, β = 97.39° O–H⋯O chains along [010]; 3D via C–H⋯O/C interactions
Compound A (hypothetical) - - - Likely similar H-bonding due to carbonyl/nitro groups. -

Key Insights :

  • The rigid pentacyclic core in analogs (e.g., ) forms stable crystalline lattices via O–H⋯O and C–H⋯O interactions, suggesting Compound A may exhibit similar thermal stability.
  • Substituents like hydroxy groups () enhance crystallinity, whereas bulky side chains (e.g., phenylpropanamide in A) might disrupt packing.

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